Wang Resin

Übersicht

Beschreibung

Wang resin, also known as p-alkoxybenzyl alcohol resin, is a polystyrene-based solid support that is cross-linked with divinylbenzene. It was first developed in 1973 by Su-sun Wang for use in solid-phase peptide synthesis. The resin is widely used due to its compatibility with fluorenylmethoxycarbonyl (Fmoc) chemistry, which allows for the efficient synthesis of peptides. The defining feature of this compound is the presence of an ester linkage attached to the phenolic hydroxyl group of the polystyrene, which serves as the anchoring site for the first amino acid in peptide synthesis .

Wirkmechanismus

Target of Action

Wang Resin is a gel-type polystyrene resin that is primarily used as a support for solid-phase synthesis of peptide amides . The primary targets of this compound are the amino acids that are coupled through esterification . This resin is capable of forming amines through carbamate formation/cleavage and is also used in supported small molecule synthesis when carboxylic acids are required .

Mode of Action

The mode of action of this compound involves the attachment of amino acids to the resin . The first amino acid is attached to this compound using an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylamino-pyridine (DMAP) . These conditions can lead to partial epimerization of the amino acid, so HOBt is normally added to reduce racemization . The defining feature of this compound is the presence of an ester linkage, which is attached to the phenolic hydroxyl group of the polystyrene . This linkage is the site where the first amino acid of the peptide chain is anchored .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis of peptides. The resin is used as a support for the solid-phase synthesis of peptide amides . The process involves the sequential addition of amino acids to the resin , which forms a peptide chain. The stability of the ester bond between the resin and the amino acid is carefully balanced . It is robust enough to remain intact during the sequential addition of amino acids, yet it can be cleaved under mildly acidic conditions to release the finished peptide .

Pharmacokinetics

For instance, the resin must be able to swell in solvents to allow the reactants to diffuse into the resin and have sufficient space to react . The crosslinking density, typically determined by the percentage of divinylbenzene (DVB) used, can affect this . Lower crosslinking results in better swelling and reagent accessibility, potentially leading to more efficient synthesis .

Result of Action

The result of the action of this compound is the synthesis of peptide amides . After the sequential addition of amino acids and the subsequent cleavage under mildly acidic conditions, the finished peptide is released . The peptide products have C-terminal acids, ensuring clean and precise synthesis .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as the solvent used, the temperature, and the pH can all impact the efficiency of peptide synthesis . For instance, the resin must be able to swell in solvents to allow the reactants to diffuse into the resin and have sufficient space to react . The particle size of this compound significantly affects its performance in solid-phase peptide synthesis (SPPS). Smaller resin particles have a higher surface area-to-volume ratio, which can improve swelling and enhance solvent penetration .

Biochemische Analyse

Biochemical Properties

Wang Resin plays a crucial role in biochemical reactions, particularly in peptide synthesis . The resin’s chemical structure allows for a streamlined attachment of amino acids, which is essential for fast and reliable synthesis . Notably, this compound excels in conditions where other resins might falter, making it especially valuable in complex peptide formations .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in the context of peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s defining feature is the presence of an ester linkage, which is attached to the phenolic hydroxyl group of the polystyrene . This linkage is the site where the first amino acid of the peptide chain is anchored . The stability of this ester bond is carefully balanced. It is robust enough to remain intact during the sequential addition of amino acids, yet it can be cleaved under mildly acidic conditions to release the finished peptide .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its stability and degradation. The resin’s cross-linking with divinylbenzene lends it both stability and a degree of rigidity, providing the necessary mechanical strength and preventing disintegration during the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Wang resin involves the esterification of polystyrene beads with p-alkoxybenzyl alcohol. The process typically begins with the swelling of polystyrene beads in a suitable solvent such as dichloromethane (DCM). The beads are then reacted with p-alkoxybenzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and a coupling reagent such as 4-dimethylaminopyridine (DMAP). The reaction is carried out at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using automated peptide synthesizers. The process involves the same basic steps as the laboratory preparation but is optimized for efficiency and scalability. The resin is often preloaded with various amino acids to facilitate peptide synthesis. The preloaded resins are available in different mesh sizes and cross-linking densities to suit specific synthesis requirements .

Analyse Chemischer Reaktionen

Types of Reactions

Wang resin primarily undergoes esterification and cleavage reactions. The ester linkage between the polystyrene and the first amino acid is stable under the conditions used for peptide elongation but can be cleaved under mildly acidic conditions, such as treatment with trifluoroacetic acid (TFA). This allows for the release of the synthesized peptide with a C-terminal acid .

Common Reagents and Conditions

Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM)

Cleavage: Trifluoroacetic acid (TFA), dichloromethane (DCM)

Major Products

The major product formed from the reactions involving this compound is the peptide with a C-terminal acid. The resin itself remains intact and can be reused for subsequent synthesis cycles .

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

Wang resin is predominantly used in the synthesis of peptides through Fmoc (fluorenylmethoxycarbonyl) chemistry. Its applications include:

- Solid-Phase Peptide Synthesis : The resin allows for efficient assembly of peptide chains by providing a solid support that simplifies purification processes post-synthesis. The ability to cleave the peptide from the resin using mild conditions (e.g., trifluoroacetic acid) enhances its usability in various research settings .

- Synthesis of Complex Peptides : this compound's stability under diverse conditions makes it suitable for synthesizing complex peptides that may be challenging with other resins. This includes cyclic peptides and those containing non-standard amino acids .

Case Study 1: Synthesis of Cyclic Peptides

Research has demonstrated the successful use of this compound in synthesizing cyclic cholecystokinin peptides. The study highlighted that the stability of the ester bond in this compound allows for effective cyclization without side reactions, showcasing its advantages over other resins .

Case Study 2: Synthesis Efficiency

A comparative study on different resins found that peptides synthesized on this compound exhibited higher yields and purity compared to those synthesized on alternative supports. This was attributed to the efficient coupling reactions facilitated by the resin's structure .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property | Description |

|---|---|

| Chemical Structure | Polystyrene-based with ester linkage |

| Cross-linking | Divinylbenzene |

| Typical Particle Size | 100-200 mesh; 200-400 mesh |

| Cleavage Method | Mild acid (TFA) |

| Applications | Peptide synthesis, organic synthesis |

Advantages of Using this compound

Vergleich Mit ähnlichen Verbindungen

Wang resin is often compared with other resins used in solid-phase peptide synthesis, such as Merrifield resin and Rink amide resin.

Merrifield Resin: This resin uses a chloromethyl group for anchoring the first amino acid and requires harsher conditions for cleavage, which can lead to side reactions.

Rink Amide Resin: This resin provides a C-terminal amide instead of an acid, which is useful for synthesizing peptides with C-terminal amides.

This compound’s unique ester linkage and compatibility with Fmoc chemistry make it particularly suitable for synthesizing peptides with C-terminal acids, offering a balance of stability and ease of cleavage that is not always achievable with other resins .

Similar Compounds

- Merrifield Resin

- Rink Amide Resin

- 2-Chlorotrityl Chloride Resin

This compound stands out due to its specific ester linkage and its widespread use in Fmoc-based peptide synthesis, making it a preferred choice for many researchers .

Biologische Aktivität

Wang resin, a well-known solid-phase support in peptide synthesis, has garnered attention not only for its utility in synthetic chemistry but also for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its applications in drug discovery, synthesis methodologies, and case studies illustrating its efficacy.

Overview of this compound

This compound is primarily used for the solid-phase synthesis of peptides. It features a hydroxymethyl group that allows for the attachment of the first amino acid, making it suitable for various peptide synthesis strategies. The resin's ability to release peptides under mild conditions enhances its appeal in pharmaceutical applications.

1. Cytotoxicity and Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds synthesized using this compound. For instance, research has shown that certain peptide conjugates formed on this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF7 breast cancer cells. A study reported that a radiolabeled immunoconjugate derived from trastuzumab demonstrated a cell-killing efficiency of approximately 70% at 1 nM concentration and 90% at 1.9 nM concentration .

2. Antimicrobial Activity

This compound has been utilized in synthesizing antimicrobial peptides that display activity against a range of microbial pathogens. The incorporation of diverse amino acids during synthesis allows for the creation of compounds with enhanced antimicrobial properties. For example, a series of N-acylated amino acids synthesized on this compound were tested and showed promising inhibition against various bacterial strains .

3. Enzyme Inhibition

Compounds synthesized on this compound have also been explored as enzyme inhibitors. A notable example includes the development of inhibitors targeting chorismate mutase, an enzyme crucial for bacterial survival. The use of sonochemical methods facilitated the efficient synthesis of these inhibitors, yielding promising results in preliminary docking studies and biological assays .

Data Table: Summary of Biological Activities

Case Study 1: Radiolabeled Trastuzumab Conjugates

In this study, trastuzumab was labeled with lutetium-177 using this compound as a support for peptide synthesis. The resulting immunoconjugate demonstrated high radiochemical purity (>96%) and significant stability in human serum, highlighting its potential as an anticancer therapeutic agent .

Case Study 2: Synthesis of Antimicrobial Peptides

A library of N-acylated natural amino acids was synthesized on this compound to evaluate their antimicrobial properties. The study revealed that specific modifications led to enhanced activity against resistant strains, showcasing the versatility of this compound in developing novel antimicrobial agents .

Research Findings and Implications

The biological activities associated with compounds synthesized on this compound indicate its potential beyond mere synthetic utility. The ability to produce cytotoxic agents and enzyme inhibitors opens avenues for drug discovery, particularly in oncology and infectious diseases.

Moreover, the systematic review of resin glycosides from plants within the Convolvulaceae family has shown that similar compounds exhibit a broad spectrum of biological activities, including antiviral and antidepressant effects . This suggests that further exploration into the structural diversity and mechanisms of action could yield valuable insights into new therapeutic agents.

Eigenschaften

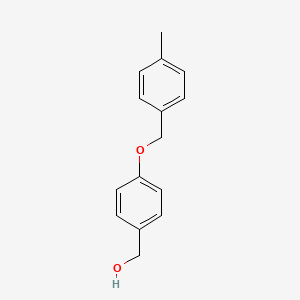

IUPAC Name |

[4-[(4-methylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFNHBZJXXFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942130 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201058-08-4 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.